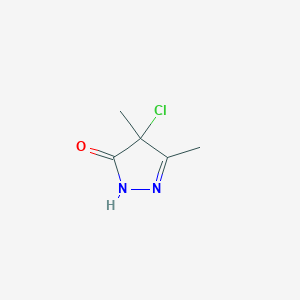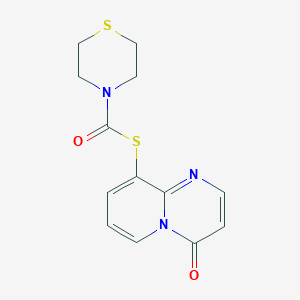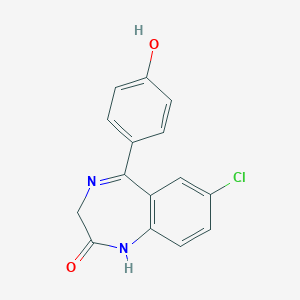
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Benzodiazepine Derivatives : A series of 1-hydroxyalkyl derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones have been synthesized for studies in animals and humans as antianxiety-sedative agents (Tamagnone, De Maria, & De Marchi, 1975).
Late-stage Palladium-catalysed Arylation : A microwave-mediated late-stage palladium-catalysed arylation of 1,4-benzodiazepines, including nordazepam, a metabolite of diazepam, to produce a library of benzodiazepines and their deuterated analogues (Khan et al., 2016).
Novel Synthesis Methods : Development of new methods for synthesizing benzodiazepine derivatives, crucial for the production of drugs like diazepam (Lyukshenko, Nikitin, & Morozhenko, 2019).
Pharmacological Properties
Anxiolytic and Anticonvulsant Activities : Some benzodiazepine derivatives like 7-bromo-5-methoxy-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones have shown potential antipentylenetetrazole activity, suggesting their use as antianxiety agents (Ogata, Matsumoto, & Hirose, 1977).
Chemoselectivity in Reactions : The chemoselectivity of the 1,3-dipolar cycloaddition of diazoalkanes with 1,5-benzodiazepine derivatives has been studied, showing varied results depending on the reactants used (Nsira, Karoui, Gharbi, & Msaddek, 2012).
Biological Activity of Derivatives : A study of various substituted benzodiazepine derivatives revealed their pharmacological activity potential as anxiolytics (Cortés-Cortés et al., 2007).
Metabolism Studies : Investigation of the metabolism of benzodiazepine compounds in different species, including humans, dogs, and rats, has been carried out to understand their biotransformation (Kanai, 1974).
Chemical Properties and Applications
Solubility Studies : The solubility of various benzodiazepines in different solvents has been studied, important for drug formulation and delivery (Jouyban et al., 2010).
Spectroscopy Analysis : FAB mass spectrometry has been used to characterize palladium(II) derivatives of benzodiazepin-2-ones, highlighting the stability of cyclometallated species (Cinellu et al., 1989).
Crystal Structures : Analysis of the crystal structures of benzodiazepine derivatives provides insights into their molecular conformations and potential pharmaceutical applications (Kravtsov et al., 2012).
Propriétés
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHIBVZUJQMFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938193 | |
| Record name | 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)- | |
CAS RN |
17270-12-1 | |
| Record name | 4'-Hydroxydesmethyldiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYDESOXYDEMOXEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4S7R2H85B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


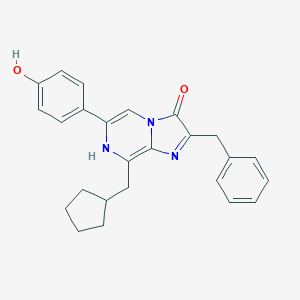
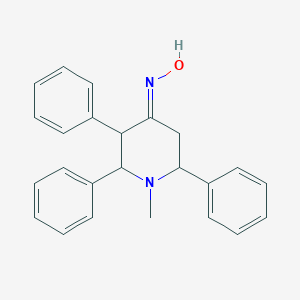
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
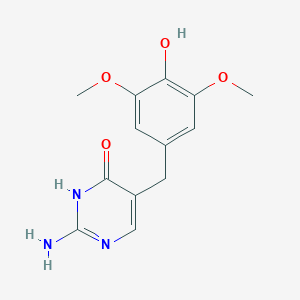
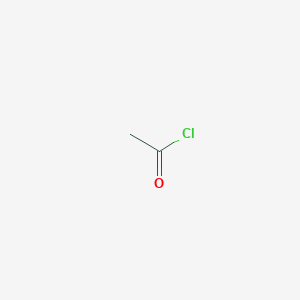


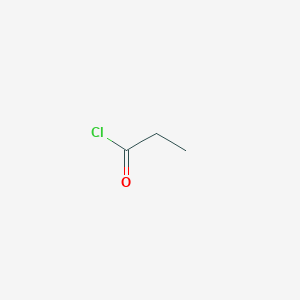
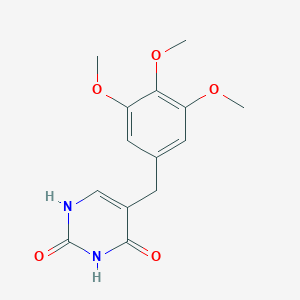

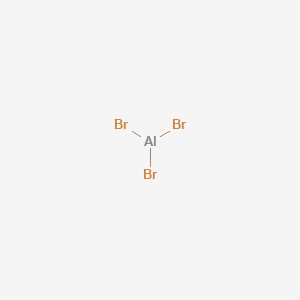
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
